molecular formula C12H14O2 B13540169 3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one

Cat. No.: B13540169
M. Wt: 190.24 g/mol
InChI Key: CMXBIZDEPOIKSQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a Friedel-Crafts acylation reaction can be employed, where a 4-methoxybenzoyl chloride reacts with a suitable cyclobutane derivative in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale methods. Large-scale synthesis would typically focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-3-methylcyclobutan-1-ol.

    Substitution: Formation of halogenated derivatives on the aromatic ring.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetone: Shares the methoxyphenyl group but differs in the carbonyl placement.

    4-Methoxyphenylacetic acid: Similar aromatic substitution but with a carboxylic acid group.

    4-Methoxyphenylpropanoic acid: Contains a similar aromatic ring with a different aliphatic chain.

Uniqueness

3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-methylcyclobutan-1-one

InChI

InChI=1S/C12H14O2/c1-12(7-10(13)8-12)9-3-5-11(14-2)6-4-9/h3-6H,7-8H2,1-2H3

InChI Key

CMXBIZDEPOIKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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